molecular formula C9H10O3 B8690541 NSC 148129 CAS No. 25249-78-9

NSC 148129

Cat. No.: B8690541
CAS No.: 25249-78-9
M. Wt: 166.17 g/mol
InChI Key: QDTNFRLPXCUGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC 148129 is a compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a furan ring and a diene component

Preparation Methods

Synthetic Routes and Reaction Conditions

NSC 148129 can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isoprene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of furan-2,5-dione; 2-methylbuta-1,3-diene often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

NSC 148129 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

NSC 148129 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which furan-2,5-dione; 2-methylbuta-1,3-diene exerts its effects involves interactions with various molecular targets. The furan ring and diene component can participate in different pathways, leading to diverse biological and chemical outcomes. These interactions are often mediated by the compound’s ability to form reactive intermediates and engage in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC 148129 is unique due to its combination of a furan ring and a diene component. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .

Properties

CAS No.

25249-78-9

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

furan-2,5-dione;2-methylbuta-1,3-diene

InChI

InChI=1S/C5H8.C4H2O3/c1-4-5(2)3;5-3-1-2-4(6)7-3/h4H,1-2H2,3H3;1-2H

InChI Key

QDTNFRLPXCUGCC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C.C1=CC(=O)OC1=O

Related CAS

25249-78-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of comparative Example 1 was followed in the reaction of 204 grams isoprene, 294 grams maleic acid anhydride, 4.9 grams azo-bis-isobutylnitrile, 30.0 grams n-butylmercaptan and 2,500 milliliters acetone. There was obtained 340 grams isoprene-maleic anhydride copolymer. This polymer had an intrinsic viscocity of 0.11, and butylthio radicals therein were 3.5 percent as determined by sulfur analysis and NMR spectrum. 17.2 grams polymer was charged to a 500-milliliter separable flask, followed by the addition of 12.3 grams potassium hydroxide and 300 grams water. The whole was heated with stirring for 2 hours, until it was liquid. The liquid, after being cooled, was added with 60 milliliters solution of 1 mol/liter magnesium chloride and stirred. The liquid composition thereby obtained was heated at 90° C. when it turned into a jelly and reversely cooled to room temperature when it returned to its initial liquid state. This composition is referred to as E-4. 1.0 grams of this composition was admixed with 1.5 grams of C.I. Disperse Orange 13, B-3E, and 50 grams of water thereby obtaining a dye solution. At the same time, 1.0 gram of Composition C-1 was admixed with 1.5 grams of Dyanics Orange B-3E and 50 grams of water, to prepare a dye solution. The two dye materials were compared for dispersability. The former was well dispersed even after a lapse of 12 consecutive hours, while the latter precipitated after a lapse of 2 hours.
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-bis-isobutylnitrile
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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